molecular formula C22H20N6O3S B2452640 N-(4-acetamidophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide CAS No. 946247-56-9

N-(4-acetamidophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide

Cat. No.: B2452640
CAS No.: 946247-56-9
M. Wt: 448.5
InChI Key: WFWVJDJVSUFOBI-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20N6O3S and its molecular weight is 448.5. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(7-methyl-4-oxo-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3S/c1-13-19(15-6-4-3-5-7-15)20-25-21(26-22(31)28(20)27-13)32-12-18(30)24-17-10-8-16(9-11-17)23-14(2)29/h3-11H,12H2,1-2H3,(H,23,29)(H,24,30)(H,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWVJDJVSUFOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C(NC2=O)SCC(=O)NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide is a complex organic compound belonging to the class of pyrazolo[1,5-a][1,3,5]triazine derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a central pyrazolo[1,5-a][1,3,5]triazine core with various substituents that contribute to its biological activity. The molecular formula is represented as C23H21N5O3SC_{23}H_{21}N_5O_3S, with a molecular weight of approximately 421.51 g/mol.

Key Structural Features:

  • Core Structure: Pyrazolo[1,5-a][1,3,5]triazine
  • Functional Groups: Thioamide and acetyl groups
  • Molecular Weight: 421.51 g/mol

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor for several enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and therapeutic effects against diseases.
  • Receptor Modulation: The ability to bind to specific receptors allows the compound to modulate their activity, influencing physiological responses.
  • Nucleic Acid Interaction: The compound may intercalate with DNA or RNA, affecting gene expression and cellular proliferation.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Case Study 1: A study demonstrated that pyrazolo[1,5-a][1,3,5]triazine derivatives effectively inhibited cancer cell proliferation in various cell lines (e.g., MCF-7 breast cancer cells). The mechanism involved apoptosis induction through the activation of caspase pathways .

Antimicrobial Activity

This compound has also shown antimicrobial properties:

  • Case Study 2: In vitro studies reported significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .

Pharmacological Applications

The potential applications of this compound include:

Application AreaDescription
Anticancer Therapy Effective against various cancer cell lines through apoptosis induction.
Antimicrobial Agents Exhibits significant antibacterial activity against multiple strains.
Anti-inflammatory Potential to reduce inflammation markers in preclinical models.

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing N-(4-acetamidophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide?

  • Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Condensation of pyrazolo-triazine intermediates with α-chloroacetamide derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
  • Step 2 : Thiolation using thiourea or NaSH to introduce the thioether linkage, followed by coupling with N-(4-acetamidophenyl) groups .
  • Critical parameters : Temperature control (70–100°C), use of catalysts (e.g., triethylamine), and inert atmospheres to prevent oxidation .

Q. How is the structural confirmation of the compound achieved?

  • Answer : A combination of analytical techniques is employed:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves ambiguous spectroscopic data by providing precise bond lengths and angles (e.g., for dihydrotriazine rings) .

Q. What methods are used to assess purity and optimize reaction yields?

  • Answer :

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and identifies byproducts .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using reverse-phase columns and UV detection .
  • Recrystallization : Purification via solvents like ethanol or acetonitrile to remove unreacted intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

  • Answer :

  • Design of Experiments (DoE) : Statistical models (e.g., factorial design) optimize variables like solvent ratios, temperature, and catalyst loading .
  • Flow Chemistry : Continuous-flow systems enhance reproducibility and reduce side reactions in oxidation or coupling steps .
  • Case Study : A 20% yield increase was achieved by adjusting DMF:H₂O ratios from 3:1 to 4:1 in analogous triazine-thioacetamide syntheses .

Q. How can contradictions between spectroscopic and computational data be resolved?

  • Answer :

  • Cross-Validation : Compare experimental NMR shifts with Density Functional Theory (DFT)-calculated spectra .
  • X-ray Diffraction : Resolves ambiguities in tautomeric forms (e.g., keto-enol equilibria in dihydropyrazolo-triazine cores) .
  • Example : X-ray analysis confirmed the 4-oxo configuration in a related pyrazolo-triazine derivative, overriding initial MS-based hypotheses .

Q. What strategies evaluate the compound’s biological activity in target validation?

  • Answer :

  • In Vitro Assays : Enzymatic inhibition studies (e.g., kinase or protease assays) to identify IC₅₀ values .
  • Molecular Docking : Computational modeling against protein targets (e.g., ATP-binding pockets) to predict binding affinity .
  • SAR Studies : Modifying the acetamide or phenyl groups to correlate structural changes with activity .

Q. How does the compound behave under varying pH and temperature conditions?

  • Answer :

  • Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring .
  • pH-Dependent Solubility : Assessed via shake-flask method; the compound shows poor solubility below pH 5 due to protonation of the acetamide group .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) reveals a melting point of 210–215°C, indicating thermal stability .

Q. What derivatization strategies enhance pharmacological properties?

  • Answer :

  • Functional Group Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve metabolic stability .
  • Prodrug Design : Esterification of the thioacetamide moiety to enhance bioavailability .
  • Heterocycle Replacement : Substituting pyrazolo-triazine with pyridazine analogs to reduce off-target effects .

Q. How can computational modeling guide the design of analogs?

  • Answer :

  • Molecular Dynamics (MD) Simulations : Predict binding kinetics in biological targets using force fields like AMBER or CHARMM .
  • ADMET Prediction : Tools like SwissADME assess logP, bioavailability, and CYP450 interactions .
  • Case Study : A methyl group at C7 (pyrazolo-triazine) was identified as critical for activity via comparative MD studies .

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